2-(Aminomethyl)pent-4-en-1-ol
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Overview
Description
2-(Aminomethyl)pent-4-en-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the nucleophilic ring opening of epoxides. For instance, the reaction of an epoxide with an amine in the presence of a catalyst can yield the desired product . Another method involves the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pent-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium(VI) oxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
2-(Aminomethyl)pent-4-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pent-4-en-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways. For example, the compound can act as a nucleophile in biochemical reactions, participating in the formation or modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Similar in structure but lacks the amino group.
2-(Aminomethyl)-2-methylpent-4-en-1-ol: Contains an additional methyl group, which can influence its reactivity and properties.
Uniqueness
2-(Aminomethyl)pent-4-en-1-ol is unique due to the presence of both an amino and a hydroxyl group on a pentene chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Biological Activity
2-(Aminomethyl)pent-4-en-1-ol, also known as AMPE, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₃NO, featuring an amino group attached to a pentene chain. Its structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.
Biological Activity
Mechanism of Action
this compound is believed to interact with specific receptors and enzymes in biological systems. Its action may involve modulation of neurotransmitter release, particularly influencing pathways related to serotonin and dopamine metabolism. Such interactions are crucial for developing treatments for conditions like depression and anxiety.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : By modulating neurotransmitter levels, it may provide antidepressant effects.
- Anti-inflammatory Properties : Some studies suggest that it could reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may protect neurons from oxidative stress, a contributing factor in neurodegenerative diseases.
Case Studies
- Antidepressant Potential : A study investigating the effects of similar compounds on serotonin levels found that derivatives of this compound significantly increased serotonin release in vitro, suggesting potential antidepressant properties.
- Neuroprotection : Research conducted on neuroprotective effects demonstrated that this compound reduced neuronal cell death in models of oxidative stress, indicating its potential use in treating neurodegenerative disorders.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(aminomethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(4-7)5-8/h2,6,8H,1,3-5,7H2 |
InChI Key |
CZUIGKJWYZGBRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN)CO |
Origin of Product |
United States |
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